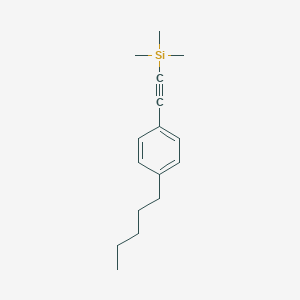

![molecular formula C8H7BrN2 B178645 5-bromo-6-methyl-1H-benzo[d]imidazole CAS No. 116106-16-2](/img/structure/B178645.png)

5-bromo-6-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

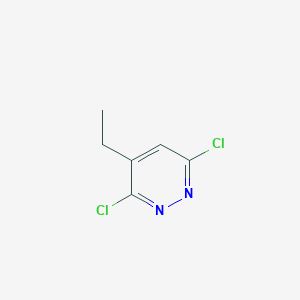

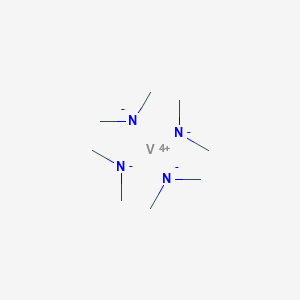

5-Bromo-6-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . It is a solid substance that appears white to yellow .

Synthesis Analysis

Imidazole synthesis is a well-studied field in organic chemistry. Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The InChI code for 5-bromo-6-methyl-1H-benzo[d]imidazole is 1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Benzimidazole derivatives, including those structurally similar to 5-bromo-6-methyl-1H-benzo[d]imidazole, have been studied for their corrosion inhibition properties. For instance, tolyltriazole, a derivative with a related heterocyclic base, has been demonstrated to inhibit the corrosion of copper and brass in various environments, suggesting potential applications for 5-bromo-6-methyl-1H-benzo[d]imidazole in protecting metal surfaces against corrosion R. Walker, 1976.

Medicinal Chemistry : Benzimidazole and its derivatives play a crucial role in medicinal chemistry, exhibiting a wide range of pharmacological activities. These compounds have been explored for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. The versatility of the benzimidazole scaffold, including modifications like 5-bromo-6-methyl-1H-benzo[d]imidazole, underscores its importance in the development of new therapeutic agents. The review on therapeutic potential highlights the diversity of benzimidazole derivatives in drug discovery R. Babbar, Swikriti, S. Arora, 2020.

Synthetic Applications : The synthesis of benzimidazole derivatives, including 5-bromo-6-methyl-1H-benzo[d]imidazole, is of significant interest for creating novel compounds with potential industrial and pharmaceutical applications. The preparation methods and the structural diversity achieved through different synthetic routes contribute to the exploration of new materials and drugs. The practical synthesis of 5,5′-methylene-bis(benzotriazole) underscores the ongoing efforts in green chemistry and the development of efficient, environmentally benign synthesis methods for benzimidazole derivatives Haining Gu et al., 2009.

Antioxidant Activity : The exploration of heterocyclic compounds, including benzimidazole derivatives, for their antioxidant properties is a promising area of research. These compounds may offer therapeutic benefits by mitigating oxidative stress-related diseases. The comprehensive review on antioxidant activity measurement methods, while not directly referencing 5-bromo-6-methyl-1H-benzo[d]imidazole, highlights the importance of such compounds in evaluating and understanding their potential health benefits I. Munteanu, C. Apetrei, 2021.

Safety And Hazards

Zukünftige Richtungen

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of research on 5-bromo-6-methyl-1H-benzo[d]imidazole and similar compounds could involve further exploration of these properties and the development of novel drugs.

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHHVSZEBVWTRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609786 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-methyl-1H-benzo[d]imidazole | |

CAS RN |

116106-16-2 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)

![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)

![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)